6-Chlorooxazolo[4,5-c]pyridine
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Overview
Description
6-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a chlorine atom at the 6th position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, potassium permanganate, or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxazolo[4,5-c]pyridine derivatives with altered oxidation states .
Scientific Research Applications
6-Chlorooxazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chlorooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation and survival pathways . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
6-Chlorooxazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
Oxazolo[5,4-d]pyrimidines: These compounds also feature a fused oxazole and pyrimidine ring system and are known for their biological activities, including kinase inhibition and antiviral properties.
Pyrazolo[4,3-c]pyridines: These compounds have a fused pyrazole and pyridine ring system and are studied for their potential therapeutic applications in treating anxiety and depression.
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the chlorine atom at the 6th position and the fused oxazole-pyridine ring system, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H3ClN2O |
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Molecular Weight |
154.55 g/mol |
IUPAC Name |
6-chloro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H |
InChI Key |
YLUHAZMLVCDDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CO2 |
Origin of Product |
United States |
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